molecular formula C19H28O2 B1203377 5alpha-Androstan-3,17-dione

5alpha-Androstan-3,17-dione

Cat. No.: B1203377
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-PLFHKJOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an endogenous metabolite of androgens such as testosterone, dihydrotestosterone, dehydroepiandrosterone, and androstenedione . This compound plays a significant role in the biosynthesis of androgens and estrogens, contributing to various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha-Androstan-3,17-dione can be synthesized through the reduction of androstenedione using 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into the 5alpha-reduced product. The reaction typically requires nicotinamide adenine dinucleotide phosphate as a cofactor .

Industrial Production Methods: In industrial settings, this compound is often produced from phytosterols through biotechnological methods. This involves the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered microorganisms such as Mycobacterium neoaurum . This method offers a high yield and is environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

    Reduction: It can be reduced to form 5alpha-androstane-3alpha,17beta-diol.

    Substitution: The compound can participate in substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as 5alpha-androstane-3,17-dione-3-ol.

    Reduction: 5alpha-androstane-3alpha,17beta-diol.

    Substitution: Various substituted androstane derivatives.

Scientific Research Applications

5alpha-Androstan-3,17-dione has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of steroid drugs.

    Biology: The compound is studied for its role in androgen and estrogen metabolism.

    Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of androgen deficiency.

    Industry: The compound is utilized in the production of various steroid-based pharmaceuticals.

Comparison with Similar Compounds

    Androstenedione: A precursor to both testosterone and estrogen.

    Dihydrotestosterone: A potent androgen derived from testosterone.

    Dehydroepiandrosterone: A precursor to androgens and estrogens.

Uniqueness: 5alpha-Androstan-3,17-dione is unique due to its specific role in the biosynthesis of dihydrotestosterone, a potent androgen. Unlike androstenedione and dehydroepiandrosterone, which serve as precursors to multiple hormones, this compound is primarily involved in the production of dihydrotestosterone .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1

InChI Key

RAJWOBJTTGJROA-PLFHKJOISA-N

Isomeric SMILES

CC12CCC(=O)C[C@@H]1CCC3C2CCC4(C3CCC4=O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C

Synonyms

3,17-dioxy-5 alpha-androstane
5 alpha-androstane-3,17-dione
5 alpha-androstanedione
5 beta-androstane-3,17-dione
androstane-3,17-dione
androstane-3,17-dione, (2-3(H)-labeled, (2alpha,5beta))-isomer
androstane-3,17-dione, (2-3(H)-labeled, (2beta,5beta))-isomer
androstane-3,17-dione, (4-(3)H-labeled, (4alpha,5beta))-isomer
androstane-3,17-dione, (4-(3)H-labeled, (4beta,5beta))-isomer
androstane-3,17-dione, (5alpha)-isomer
androstane-3,17-dione, (5beta)-isome

Origin of Product

United States

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